![molecular formula C14H13BO3 B6297350 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 2244668-88-8](/img/structure/B6297350.png)
5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C14H13BO3 . It has a molecular weight of 240.07 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol is 1S/C14H13BO3/c16-15-14-7-6-13(8-12(14)10-18-15)17-9-11-4-2-1-3-5-11/h1-8,16H,9-10H2 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a solid at room temperature . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
EGFR Kinase Inhibitory Activity
A novel series of derivatives of this compound was designed, synthesized, and evaluated for its EGFR kinase inhibitory activities . This suggests potential applications in the development of new drugs for cancer treatment .
Antiproliferative Activities
The same series of derivatives was also evaluated for its antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) . This indicates the compound’s potential use in cancer research and treatment .
Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitors
Compounds with similar structures have been synthesized as dipeptidyl peptidase IV and carbonic anhydrase inhibitors . This suggests potential applications in the simultaneous treatment of diabetes and obesity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary targets of 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol are currently unknown. The compound’s structure and properties have been identified
Mode of Action
Similar compounds, such as 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, have been shown to inhibit protein synthesis through the obort mechanism
properties
IUPAC Name |
1-hydroxy-5-phenylmethoxy-3H-2,1-benzoxaborole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO3/c16-15-14-7-6-13(8-12(14)10-18-15)17-9-11-4-2-1-3-5-11/h1-8,16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEXXABNMJDDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol |
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